molecular formula C13H10N6S2 B1240524 4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine

4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine

Cat. No. B1240524
M. Wt: 314.4 g/mol
InChI Key: BCBZNEZCZHDODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine is a member of indoles.

Scientific Research Applications

Synthesis and Biological Activity

  • A wide range of biological activities has been attributed to derivatives of 4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine, especially in the field of oncological treatments. It has shown potential as an antifungal, antiviral, and antihypertensive agent (Harkov, 2022).
  • The compound's interaction with iodine leads to the formation of derivatives with potential medicinal properties, particularly in the realm of antimicrobial and analgesic activities (Vasˈkevich et al., 2011).

Anticonvulsant and Antimicrobial Properties

  • Some derivatives of this compound have been shown to exhibit significant anticonvulsant activity, comparable to established drugs like phenytoin and carbamazepine. This suggests its potential use in treating convulsive disorders (Kumar et al., 2014).
  • Additionally, certain derivatives have demonstrated notable antibacterial and antifungal properties, highlighting their potential as antimicrobial agents (Hassan et al., 2013).

Antitumor Activity

  • The synthesis of 1,2,4-triazino[5,6-b]indoles based conjugates and their testing for anticancer activity in NCI60 cell lines further underscores the potential of this compound in cancer treatment. The results indicate promising antitumor properties (Harkov et al., 2013).

Applications in Antileishmanial Therapy

  • Some synthesized derivatives of the compound have shown significant in vitro antileishmanial activity against Leishmania donovani, making it a potential candidate for treating this parasitic disease (Gupta et al., 2010).

properties

Product Name

4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine

Molecular Formula

C13H10N6S2

Molecular Weight

314.4 g/mol

IUPAC Name

4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H10N6S2/c14-12-15-7(5-20-12)6-21-13-17-11-10(18-19-13)8-3-1-2-4-9(8)16-11/h1-5H,6H2,(H2,14,15)(H,16,17,19)

InChI Key

BCBZNEZCZHDODB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CSC(=N4)N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CSC(=N4)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine
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4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine
Reactant of Route 6
4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine

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